molecular formula C27H31ClN4O4S2 B2594997 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215544-98-1

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2594997
CAS No.: 1215544-98-1
M. Wt: 575.14
InChI Key: XTJFDTVKEOUWJL-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure integrates a thieno[2,3-c]pyridine core substituted with an isopropyl group at position 6, a benzamido moiety linked via a sulfonyl group to a 3,4-dihydroquinoline ring, and a terminal carboxamide functionalized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S2.ClH/c1-17(2)30-15-13-21-23(16-30)36-27(24(21)25(28)32)29-26(33)19-9-11-20(12-10-19)37(34,35)31-14-5-7-18-6-3-4-8-22(18)31;/h3-4,6,8-12,17H,5,7,13-16H2,1-2H3,(H2,28,32)(H,29,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFDTVKEOUWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. This article explores its biological activities based on current research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups including:

  • Dihydroquinoline : Known for various biological activities.
  • Sulfonamide : Often enhances pharmacological properties.
  • Thieno[2,3-c]pyridine : Contributes to its biological efficacy.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H27N5O5S
Molecular Weight477.60 g/mol
CAS Number4186977

Research indicates that the compound exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : The presence of the sulfonamide group enhances its effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines.
  • Anticancer Potential : The compound shows promise in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of the dihydroquinoline structure exhibited significant antibacterial activity against Gram-positive bacteria, highlighting the potential application in treating infections .
  • Anti-inflammatory Properties : In a controlled experiment, the compound reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity : A recent investigation revealed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Potential
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)HighModerateHigh
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamideModerateHighModerate

Scientific Research Applications

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex chemical structure with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by case studies and relevant data.

Pharmaceutical Development

Research indicates that compounds similar to this one have been explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, while the quinoline derivatives have shown promise in treating various conditions, including cancer and neurodegenerative diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar compounds containing the dihydroquinoline structure. Results showed significant cytotoxic effects against several cancer cell lines, suggesting that modifications to this compound could enhance its efficacy against tumors .

Neurological Disorders

The compound's structural characteristics may allow it to interact with neurotransmitter systems. Research into related compounds has demonstrated effectiveness in models of Parkinson's disease and Alzheimer's disease.

Case Study: Neuroprotective Effects

In a preclinical study, a related compound demonstrated neuroprotective effects in models of neurodegeneration. It was able to reduce oxidative stress and inflammation, which are critical factors in the progression of diseases like Alzheimer's .

Metabolic Disorders

The potential for this compound to influence lipid metabolism has also been explored. Similar compounds have been shown to reduce LDL cholesterol and triglycerides in clinical trials.

Case Study: Lipid-Lowering Effects

A clinical trial reported that a related compound led to significant reductions in LDL cholesterol levels among participants, indicating potential applications for managing hyperlipidemia .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
Compound AAnticancer
Compound BNeuroprotective
Compound CLipid-lowering

Table 2: Structural Characteristics

FeatureDescription
Sulfonamide GroupContributes to antibacterial activity
Dihydroquinoline MoietyPotential anticancer properties
Tetrahydrothieno StructureMay enhance bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing differences in functional groups, physicochemical properties, and inferred bioactivity.

Structural and Functional Group Comparisons

Compound Name (CAS/Identifier) Key Structural Features Molecular Weight Notable Functional Groups Potential Applications
Target Compound (Hydrochloride salt, Supplier ID: 5206) Thienopyridine core, isopropyl, sulfonyl-benzamido, dihydroquinoline, hydrochloride salt Not provided Sulfonamide, carboxamide, tertiary amine (salt) Research/Pharmaceutical development
2-(4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-... (CAS:449767-23-1) Methyl substituent at position 6 (vs. isopropyl) Not provided Sulfonamide, carboxamide Laboratory research
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS:2306268-61-9) Benzodioxin ring, methoxy-pyridine, dimethylamino group 391.46 Methoxy, dimethylamino, benzodioxin Research (non-medical)
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS:193537-14-3) Boc-protected amine, ethyl ester, dihydrothienopyridine 326.41 Carboxylate ester, Boc-amine Synthetic intermediate

Key Differences and Implications

  • Substituent Effects (Isopropyl vs. However, this may also affect metabolic stability.
  • Core Heterocycle Modifications: The benzodioxin-containing compound (CAS:2306268-61-9) lacks the sulfonamide and dihydroquinoline motifs, instead featuring a methoxy-pyridine and dimethylamino group. This divergence suggests distinct target selectivity, possibly favoring adrenergic or serotonergic receptors .
  • Functional Group Roles : The hydrochloride salt in the target compound improves solubility, whereas the ethyl ester and Boc-amine in CAS:193537-14-3 indicate its utility as a synthetic precursor rather than a bioactive entity .

Research and Commercial Availability

  • The target compound is listed by multiple suppliers (e.g., Tinib-Tools), reflecting its demand in early-stage research . In contrast, the benzodioxin derivative (CAS:2306268-61-9) is explicitly noted as non-validated for medical use, limiting its application scope .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the tetrahydrothieno[2,3-c]pyridine core in this compound?

  • Methodological Answer : The tetrahydrothieno[2,3-c]pyridine scaffold can be synthesized via cyclization reactions of substituted thiophene precursors. For example, details the use of sodium triacetoxyborohydride for reductive amination in similar tetrahydroquinoline systems, which can stabilize intermediates during ring closure. Purity validation using HPLC with Phenomenex Luna C18 columns (gradient: 10–95% acetonitrile/0.1% TFA) is critical, as described in , to ensure ≥95% purity for biological testing .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-ESMS) and 1H^1H NMR are essential for structural confirmation. provides a template for NMR analysis (e.g., δ 11.15 ppm for NH protons in DMSO-d6_6), while emphasizes HPLC purity checks using UV detection at 254 nm. Cross-referencing spectral data with synthetic intermediates (e.g., sulfonamide or carboxamide moieties) ensures fidelity .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Stability studies for related tetrahydrothieno[2,3-c]pyridines () recommend storage at -20°C for long-term preservation (1–2 years). Short-term storage (-4°C for 1–2 weeks) is acceptable if protected from moisture. Stability can be monitored via periodic HPLC analysis to detect degradation products, such as sulfone or hydrolyzed amides .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies in activity (e.g., antiproliferative IC50_{50} values) may arise from substituent positioning. highlights that the 3-cyano group in tetrahydrothieno[2,3-c]pyridines is critical for microtubule inhibition. Researchers should systematically compare analogs with/without the 6-isopropyl and sulfonylbenzamido groups using dose-response assays in cancer cell lines (e.g., RKOp27) to isolate pharmacophore contributions .

Q. How can the sulfonylbenzamido moiety influence pharmacokinetic properties?

  • Methodological Answer : The sulfonyl group enhances solubility but may reduce membrane permeability. suggests using logP calculations (e.g., via PubChem descriptors) to predict bioavailability. In vitro assays, such as Caco-2 monolayer permeability studies, can validate these predictions. Modifying the 3,4-dihydroquinoline sulfonyl group’s substituents (e.g., adding hydrophilic groups) may optimize absorption .

Q. What computational methods are suitable for studying this compound’s binding to tubulin?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using tubulin’s colchicine-binding site (PDB: 1SA0) can model interactions. notes that antiproliferative activity correlates with binding affinity to β-tubulin. Researchers should validate docking results with mutagenesis studies (e.g., replacing Thr179 or Val238 residues) and correlate with cytotoxicity data .

Q. How can researchers address low yields in the final amidation step?

  • Methodological Answer : Low yields in carboxamide formation (e.g., coupling 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido with the thienopyridine core) may stem from steric hindrance. recommends using HATU/DIPEA in DMF at 0°C to activate carboxylic acids. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexanes) and optimizing equivalents of coupling reagents can improve efficiency .

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